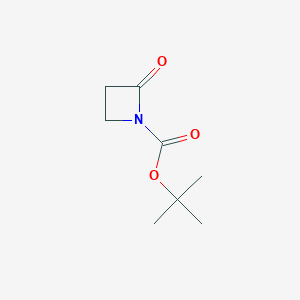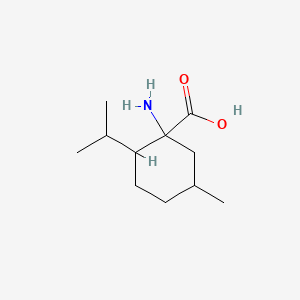
5-溴-6-氯吡啶-2-胺
概述
描述
5-Bromo-6-chloropyridin-2-amine: is a halogenated heterocyclic compound with the molecular formula C5H4BrClN2 and a molecular weight of 207.46 g/mol . This compound is characterized by the presence of bromine and chlorine atoms on a pyridine ring, which imparts unique chemical properties and reactivity.
科学研究应用
Chemistry:
5-Bromo-6-chloropyridin-2-amine is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds .
Biology and Medicine:
This compound is explored for its potential biological activity and as an intermediate in the synthesis of pharmaceuticals. It may serve as a precursor for drugs targeting specific enzymes or receptors .
Industry:
In the industrial sector, 5-Bromo-6-chloropyridin-2-amine is used in the manufacture of agrochemicals, dyes, and other specialty chemicals .
作用机制
Target of Action
Similar compounds such as 5-chloro-2-pyridinamine have been used to synthesize zopiclone, a non-benzodiazepine gabaa receptor agonist . This suggests that 5-Bromo-6-chloropyridin-2-amine may also interact with GABA receptors or similar targets.
Pharmacokinetics
Its molecular weight (20746 g/mol) and LogP (285) suggest that it may have reasonable bioavailability .
生化分析
Biochemical Properties
5-Bromo-6-chloropyridin-2-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as a ligand, binding to specific sites on enzymes and altering their activity. This interaction can lead to either inhibition or activation of the enzyme, depending on the nature of the binding . Additionally, 5-Bromo-6-chloropyridin-2-amine may interact with proteins involved in signal transduction pathways, thereby influencing cellular responses to external stimuli.
Cellular Effects
The effects of 5-Bromo-6-chloropyridin-2-amine on cells are diverse and can impact various cellular processes. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of transcription factors, leading to changes in gene expression profiles . Furthermore, 5-Bromo-6-chloropyridin-2-amine can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through different pathways.
Molecular Mechanism
At the molecular level, 5-Bromo-6-chloropyridin-2-amine exerts its effects through specific binding interactions with biomolecules. It can bind to active sites on enzymes, leading to either inhibition or activation of their catalytic activity . This binding can induce conformational changes in the enzyme, affecting its function. Additionally, 5-Bromo-6-chloropyridin-2-amine may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
The effects of 5-Bromo-6-chloropyridin-2-amine can change over time in laboratory settings. This compound’s stability and degradation are important factors to consider. In vitro studies have shown that 5-Bromo-6-chloropyridin-2-amine remains stable under certain conditions, but it may degrade over time, leading to a decrease in its activity . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 5-Bromo-6-chloropyridin-2-amine vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes . Threshold effects have been observed, where a certain concentration of 5-Bromo-6-chloropyridin-2-amine is required to elicit a measurable response. At high doses, toxic or adverse effects may occur, including cell death or disruption of normal cellular functions.
Metabolic Pathways
5-Bromo-6-chloropyridin-2-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites by modulating the activity of metabolic enzymes . For example, it may inhibit or activate enzymes involved in glycolysis, the citric acid cycle, or other metabolic pathways, thereby altering the flow of metabolites through these pathways.
Transport and Distribution
Within cells and tissues, 5-Bromo-6-chloropyridin-2-amine is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, this compound can accumulate in certain cellular compartments, depending on its interactions with intracellular proteins and organelles.
Subcellular Localization
The subcellular localization of 5-Bromo-6-chloropyridin-2-amine is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect metabolic processes.
准备方法
Synthetic Routes and Reaction Conditions:
One common method for synthesizing 5-Bromo-6-chloropyridin-2-amine involves the bromination of 6-chloropyridin-2-amine. The reaction typically uses N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as N,N-dimethylformamide (DMF). The reaction is carried out at room temperature for about 30 minutes .
Industrial Production Methods:
Industrial production of 5-Bromo-6-chloropyridin-2-amine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as column chromatography and recrystallization .
化学反应分析
Types of Reactions:
Substitution Reactions: 5-Bromo-6-chloropyridin-2-amine can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with various boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include or in polar solvents like (DMSO).
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and base such as potassium phosphate in solvents like toluene or ethanol .
Major Products:
Substitution Reactions: Products depend on the nucleophile used, such as amines, thiols, or alkoxides.
Coupling Reactions: Products are typically biaryl compounds or other complex organic molecules.
相似化合物的比较
- 2-Amino-5-bromo-6-chloropyridine
- 6-Bromo-2-chloropyridin-3-amine
- 5-Bromo-6-chloro-3-iodopyridin-2-amine
Comparison:
5-Bromo-6-chloropyridin-2-amine is unique due to the specific positioning of the bromine and chlorine atoms on the pyridine ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may offer distinct advantages in certain synthetic applications, particularly in the formation of complex heterocyclic structures .
属性
IUPAC Name |
5-bromo-6-chloropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2/c6-3-1-2-4(8)9-5(3)7/h1-2H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTBOALODZMXJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625114 | |
| Record name | 5-Bromo-6-chloropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
358672-65-8 | |
| Record name | 5-Bromo-6-chloro-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=358672-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-6-chloropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[1-(2H-1,3-benzodioxol-5-yl)pyrrolidin-3-yl]methanamine](/img/structure/B1291931.png)

![5-bromo-1-cyclopentyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1291943.png)






